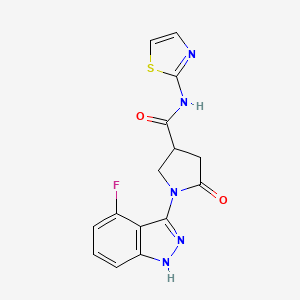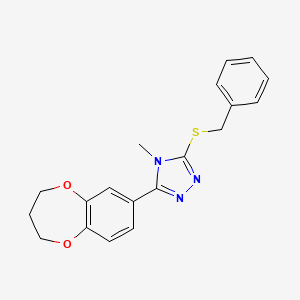![molecular formula C16H18ClN5 B11228264 1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228264.png)
1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[3,4-d]pyrimidine ring system with a chloro-substituted phenyl group and diethylamine side chains. The compound’s structure is as follows:
Structure: C14H16ClN5
!Compound Structure
Preparation Methods
The synthetic routes for this compound involve cyclization reactions. Here are the key steps:
-
Synthesis: : The compound can be synthesized via cyclization of appropriate precursors. For example, starting from 5-chloro-2-methylbenzoyl chloride and diethylamine, the pyrazolo[3,4-d]pyrimidine core can be formed.
-
Reaction Conditions: : The cyclization typically occurs under reflux conditions using a suitable solvent (e.g., acetonitrile or dimethylformamide) and a base (e.g., triethylamine).
-
Industrial Production: : While industrial-scale production methods may vary, the synthesis can be scaled up using batch or continuous-flow processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for designing novel heterocyclic compounds.
Biology: Researchers explore its potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Medicine: Investigations focus on its anticancer properties, especially against CDK2 (cyclin-dependent kinase 2).
Industry: The compound’s derivatives find applications in drug discovery and materials science.
Mechanism of Action
- The compound likely inhibits CDK2 by binding to its active site, disrupting cell cycle progression.
- Molecular targets include CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold distinguishes it from other kinase inhibitors.
Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidine derivatives and structurally analogous kinase inhibitors.
Properties
Molecular Formula |
C16H18ClN5 |
|---|---|
Molecular Weight |
315.80 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-8-12(17)7-6-11(14)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
HIHODKVOJUEGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228185.png)

![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
![6-ethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228214.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11228227.png)
![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228233.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11228247.png)
![methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228251.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11228257.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228268.png)
![7-methyl-N-{2-[(2-methylpropyl)carbamoyl]phenyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228270.png)

![N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11228278.png)
